N-(4-ethoxyphenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide N-(4-ethoxyphenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0390609
InChI: InChI=1S/C18H19N3O5/c1-3-26-14-7-5-13(6-8-14)20-17(23)18(24)21-19-11-12-4-9-15(22)16(10-12)25-2/h4-11,22H,3H2,1-2H3,(H,20,23)(H,21,24)/b19-11+
SMILES: CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)O)OC
Molecular Formula: C18H19N3O5
Molecular Weight: 357.4g/mol

N-(4-ethoxyphenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide

CAS No.:

Cat. No.: VC0390609

Molecular Formula: C18H19N3O5

Molecular Weight: 357.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide -

Specification

Molecular Formula C18H19N3O5
Molecular Weight 357.4g/mol
IUPAC Name N-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]oxamide
Standard InChI InChI=1S/C18H19N3O5/c1-3-26-14-7-5-13(6-8-14)20-17(23)18(24)21-19-11-12-4-9-15(22)16(10-12)25-2/h4-11,22H,3H2,1-2H3,(H,20,23)(H,21,24)/b19-11+
Standard InChI Key YWPSKHHFOFAPDC-YBFXNURJSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator